3-Ethylpyridine-4-carboxylic acid hydrochloride
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Overview
Description
3-Ethylpyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-ethylpyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through various organic reactions, including the acylation of 3-ethylpyridine followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Common reagents include acyl chlorides, pyridine derivatives, and hydrochloric acid.
Industrial Production Methods: Industrial production often involves large-scale batch processes with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-Ethylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-ethylpyridine, such as alcohols, esters, and amides.
Scientific Research Applications
3-Ethylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate metabolic pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
3-Ethylpyridine-4-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 3-methylpyridine-4-carboxylic acid, 3-propylpyridine-4-carboxylic acid, and 3-butylpyridine-4-carboxylic acid.
Properties
IUPAC Name |
3-ethylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-5-9-4-3-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPPKWASQBCKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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